2-[(3-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide
Description
2-[(3-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide is a sulfanyl-substituted ethanimidamide derivative characterized by a brominated phenyl ring at the 3-position and a hydroxyl-substituted amidine group. The bromine substituent likely enhances lipophilicity and steric effects compared to its chloro- or fluoro-substituted counterparts, influencing binding affinity and metabolic stability .
Properties
Molecular Formula |
C8H9BrN2OS |
|---|---|
Molecular Weight |
261.14 g/mol |
IUPAC Name |
2-(3-bromophenyl)sulfanyl-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9BrN2OS/c9-6-2-1-3-7(4-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
InChI Key |
JKRHFNTXPWBPBX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)SC/C(=N/O)/N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SCC(=NO)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(3-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide typically involves the reaction of 3-bromothiophenol with N-hydroxyethanimidamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
2-[(3-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2-[(3-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
Table 1: Key Structural and Bioactive Differences
Key Observations :
Crystal Structure and Stability
Table 2: Crystallographic Comparisons
Analysis :
- The dihedral angle between aromatic rings influences molecular planarity and packing efficiency.
- Hydrogen-bonding motifs (e.g., S(7) rings in ) are critical for stability. The hydroxyl group in the target compound’s ethanimidamide core could form additional O–H⋯N/O interactions absent in acetamide derivatives.
Enzyme Inhibition Potential
The N-substituted sulfanyl acetamides in demonstrate significant α-glucosidase and butyrylcholinesterase (BChE) inhibition. While the target compound lacks an oxadiazole or indole moiety, its hydroxylamidine group may act as a zinc-binding pharmacophore in metalloenzymes. For example:
- Compound 8q (): IC₅₀ = 49.71 µM for α-glucosidase vs. acarbose (38.25 µM).
- Compound 8g : IC₅₀ = 31.62 µM for BChE, outperforming other analogs.
The bromophenyl group in the target compound could enhance hydrophobic interactions in enzyme active sites, though its larger size may limit fit compared to smaller halogenated analogs.
Biological Activity
The compound 2-[(3-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of this compound features a bromophenyl group attached to a sulfur atom, which is further connected to an N'-hydroxyethanimidamide moiety. This unique configuration may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of compounds containing sulfur and bromine substituents:
- Mechanism of Action : The antimicrobial activity may be attributed to the inhibition of bacterial growth through interference with cellular processes such as DNA replication and protein synthesis.
- Case Study : A recent study evaluated a series of sulfur-containing compounds against various bacterial strains, demonstrating that modifications in the bromine substituent significantly affected their minimum inhibitory concentrations (MICs) .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | Active against Gram-positive bacteria |
| Control Compound A | 4 | Moderate activity |
| Control Compound B | 16 | Weak activity |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have also been investigated:
- Research Findings : In vitro assays showed that compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines .
- Mechanism : The presence of the hydroxamic acid moiety may enhance its ability to chelate metal ions, which is crucial for the activity of certain metalloproteins involved in inflammatory pathways.
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties:
- Cell Line Studies : Preliminary evaluations on various cancer cell lines indicated that compounds with similar structures can induce apoptosis and inhibit proliferation .
- Table of Anticancer Activity :
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung) | TBD | Induces apoptosis |
| MDA-MB-231 (Breast) | TBD | Inhibits proliferation |
Research Findings and Data Analysis
Recent studies have focused on structure-activity relationships (SAR) to optimize the efficacy of related compounds. Notable findings include:
- Bromine Substitution : The presence of bromine enhances antimicrobial activity but may reduce selectivity against certain cancer cell lines .
- Sulfanyl Group Influence : The sulfanyl group has been linked to increased bioactivity due to its electron-donating properties, which enhance binding affinity to biological targets .
Q & A
Basic: What are the recommended synthetic routes for 2-[(3-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves nucleophilic substitution between 3-bromobenzenethiol and N-hydroxyethanimidamide derivatives. Optimization includes:
- Catalysts : Use copper(I) iodide or palladium catalysts to enhance reaction efficiency.
- Solvent : Polar aprotic solvents (e.g., DMSO or DMF) improve nucleophilicity.
- Temperature : Maintain 80–100°C for 12–24 hours, monitored via TLC or GC-MS for intermediate tracking.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : HPLC with a C18 column (mobile phase: methanol/water, 70:30 v/v) to assess purity.
- Spectroscopy :
- ¹H/¹³C NMR : Compare aromatic proton shifts (δ 7.2–7.8 ppm for bromophenyl) and thiyl (-S-) linkages.
- HRMS : Confirm molecular weight (theoretical: ~299.15 g/mol) with <2 ppm error.
- Elemental Analysis : Validate C, H, N, and S content (±0.3% deviation) .
Advanced: How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) across studies?
Methodological Answer:
- Standardized Conditions : Use deuterated solvents (e.g., DMSO-d6) and consistent concentrations (0.1 M) to minimize solvent effects.
- Cross-Validation : Pair experimental NMR with computational predictions (DFT calculations at B3LYP/6-311+G(d,p) level).
- Collaborative Reproducibility : Share raw data (FID files) and spectra in open-access repositories for independent verification .
Advanced: What experimental designs evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- Simulated Biological Media : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours.
- Degradation Analysis : Use LC-MS to identify breakdown products (e.g., hydrolysis of the sulfanyl group).
- Kinetic Studies : Calculate half-life (t₁/₂) via first-order kinetics under varying pH/temperature .
Advanced: How can researchers assess the compound’s potential as a metalloproteinase inhibitor?
Methodological Answer:
- Enzyme Assays : Fluorescence-based MMP-2/9 inhibition assays (IC₅₀ determination) using quenched fluorogenic substrates.
- Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding affinity to catalytic zinc ions.
- Structure-Activity Relationship (SAR) : Modify the N'-hydroxy group and compare inhibitory potency .
Basic: What are the key solubility and stability considerations for long-term storage?
Methodological Answer:
- Solubility : Prefer DMSO for stock solutions (50 mM) due to low aqueous solubility (<1 mg/mL).
- Storage : Store lyophilized powder at -20°C under argon to prevent oxidation.
- Stability Monitoring : Conduct monthly HPLC checks for degradation (e.g., sulfoxide formation) .
Advanced: What methodologies are used to study its reactivity in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling : React with aryl boronic acids using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C.
- Optimization : Screen ligands (e.g., XPhos) and bases (Cs₂CO₃ vs. K₃PO₄) for yield improvement.
- Mechanistic Probes : Use ³¹P NMR to track palladium intermediates and identify rate-limiting steps .
Basic: How can researchers validate the compound’s electronic properties (e.g., HOMO-LUMO gaps) for mechanistic studies?
Methodological Answer:
- Computational Chemistry : Perform DFT calculations (Gaussian 16) with B3LYP functional and 6-31G(d) basis set.
- Cyclic Voltammetry : Measure redox potentials in acetonitrile (0.1 M TBAPF₆) to estimate HOMO/LUMO levels.
- UV-Vis Spectroscopy : Compare experimental λ_max with TD-DFT-predicted electronic transitions .
Advanced: What strategies mitigate batch-to-batch variability in synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring.
- Design of Experiments (DoE) : Use factorial design to optimize variables (catalyst loading, solvent ratio).
- Quality Control : Enforce strict specifications (e.g., ≥98% purity by HPLC, <0.5% residual solvents) .
Advanced: How can ecotoxicological impacts of this compound be assessed?
Methodological Answer:
- Environmental Fate Studies : Measure biodegradation (OECD 301B) and soil adsorption (OECD 106).
- Aquatic Toxicity : Perform Daphnia magna 48-hour LC₅₀ assays and algal growth inhibition tests.
- Bioaccumulation : Compute log Kow (octanol-water partition coefficient) via shake-flask method .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
